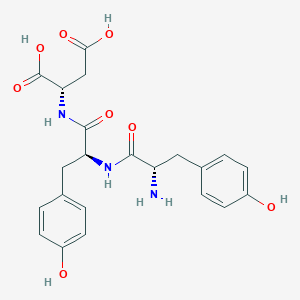

L-Aspartic acid, L-tyrosyl-L-tyrosyl-

Beschreibung

L-Aspartic acid, L-tyrosyl-L-tyrosyl- (CAS: 189318-46-5) is a peptide derivative featuring L-aspartic acid linked to a dipeptide chain of two L-tyrosine residues, followed by additional amino acids such as arginine and tyrosine in extended sequences (e.g., L-tyrosyl-L-tyrosyl-L-arginyl-L-tyrosyl-) . Its molecular formula is C₃₄H₄₃N₇O₁₁, with a molecular weight of 749.76 g/mol (exact data may vary depending on the specific sequence). This compound is characterized by:

- Aromatic side chains from tyrosine residues, enabling π-π interactions and UV absorbance.

- Acidic properties from aspartic acid, contributing to solubility in aqueous buffers.

Eigenschaften

CAS-Nummer |

394737-54-3 |

|---|---|

Molekularformel |

C22H25N3O8 |

Molekulargewicht |

459.4 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C22H25N3O8/c23-16(9-12-1-5-14(26)6-2-12)20(30)24-17(10-13-3-7-15(27)8-4-13)21(31)25-18(22(32)33)11-19(28)29/h1-8,16-18,26-27H,9-11,23H2,(H,24,30)(H,25,31)(H,28,29)(H,32,33)/t16-,17-,18-/m0/s1 |

InChI-Schlüssel |

OJCISMMNNUNNJA-BZSNNMDCSA-N |

Isomerische SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)O |

Kanonische SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(=O)O)C(=O)O)N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

L-Aspartic acid, L-tyrosyl-L-tyrosyl- can be synthesized through peptide bond formation between L-aspartic acid and L-tyrosine. The synthesis typically involves the use of coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and protecting groups to prevent side reactions. The reaction is carried out in an organic solvent like dimethylformamide under mild conditions to ensure the integrity of the amino acids.

Industrial Production Methods

In industrial settings, the production of L-Aspartic acid, L-tyrosyl-L-tyrosyl- may involve enzymatic synthesis using proteases that catalyze the formation of peptide bonds. This method is advantageous due to its specificity and mild reaction conditions, which help maintain the stability of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

L-Aspartic acid, L-tyrosyl-L-tyrosyl- undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl groups of tyrosine can be oxidized to form quinones.

Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include modified peptides with altered functional groups, which can have different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

L-Aspartic acid, L-tyrosyl-L-tyrosyl- has several applications in scientific research:

Chemistry: Used as a model compound to study peptide bond formation and stability.

Biology: Investigated for its role in protein digestion and metabolism.

Medicine: Explored for its potential therapeutic effects, including its role in neurotransmission and as a precursor for other bioactive peptides.

Industry: Utilized in the production of peptide-based drugs and as a component in nutritional supplements.

Wirkmechanismus

L-Aspartic acid, L-tyrosyl-L-tyrosyl- exerts its effects through various molecular targets and pathways:

Neurotransmission: The compound can influence neurotransmitter levels by acting as a precursor for neurotransmitter synthesis.

Enzyme Modulation: It can modulate the activity of enzymes involved in amino acid metabolism.

Cell Signaling: The compound can participate in cell signaling pathways by interacting with receptors and other signaling molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Chemical Structure and Molecular Properties

The table below compares the molecular formulas, weights, and key structural features of L-aspartic acid-containing peptides:

Key Observations :

- Functional Groups : Esterified derivatives (e.g., di-tert-butyl ester) exhibit improved membrane permeability compared to free carboxylic acid forms .

- Hydrophobicity : Compounds with tryptophan or phenylalanine (e.g., 873468-35-0) show increased hydrophobicity, favoring interactions with lipid membranes .

Functional and Application-Based Differences

Neurological Studies

- L-Aspartic acid di-tert-butyl ester hydrochloride is used in comparative studies with L-glutamic acid derivatives to evaluate excitatory neurotransmitter activity .

- L-Tyrosyl-L-tyrosyl- derivatives (e.g., 189318-46-5) may mimic tyrosine kinase substrates but require further validation for signaling pathway applications .

Structural Modifications and Bioactivity

- α-Keto-Glutaric Acid Derivatives: Unlike aspartic acid peptides, α-keto-glutaric acid exhibits distinct metabolic roles in the citric acid cycle, highlighting the importance of the amino group in peptide functionality .

- Citric Acid Comparisons : Citric acid lacks peptide bonds but shares acidic properties, making it a poor structural analog despite overlapping solubility profiles .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.